molecular formula C12H20N4O7 B000325 ザナミビル CAS No. 139110-80-8

ザナミビル

カタログ番号 B000325
CAS番号: 139110-80-8
分子量: 332.31 g/mol
InChIキー: ARAIBEBZBOPLMB-UFGQHTETSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zanamivir is a medication used to treat and prevent influenza caused by influenza A and influenza B viruses. It is a neuraminidase inhibitor and was developed by the Australian biotech firm Biota Holdings. Zanamivir was the first neuraminidase inhibitor commercially developed and is marketed by GlaxoSmithKline under the trade name Relenza .

科学的研究の応用

Zanamivir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying neuraminidase inhibitors and their interactions with viral proteins.

    Biology: Employed in research to understand the mechanisms of viral infection and replication.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating influenza.

    Industry: Utilized in the development of new antiviral drugs and formulations

作用機序

The mechanism of action of zanamivir involves the inhibition of influenza virus neuraminidase. By binding and inhibiting the neuraminidase protein, zanamivir prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the respiratory tract .

Similar Compounds:

Comparison:

Zanamivir’s unique inhalation route and localized action make it a valuable option for treating influenza, especially in patients who may not tolerate oral medications.

生化学分析

Biochemical Properties

Zanamivir is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By binding to and inhibiting this enzyme, zanamivir prevents the release of new virus particles from infected cells . This inhibition is achieved through the formation of a stable complex between zanamivir and the neuraminidase enzyme .

Cellular Effects

Zanamivir has significant effects on various types of cells and cellular processes. It is used for the treatment of infections caused by influenza A and B viruses . Zanamivir reduces the time to first alleviation of symptoms of influenza-like illness by less than a day . It also significantly inhibits the human sialidases NEU3 and NEU2, which could account for some of the rare side effects of zanamivir .

Molecular Mechanism

The molecular mechanism of zanamivir involves the inhibition of the influenza virus neuraminidase, which alters virus particle aggregation and release . By binding and inhibiting the neuraminidase protein, zanamivir renders the influenza virus unable to escape its host cell and infect others .

Temporal Effects in Laboratory Settings

In laboratory settings, zanamivir has shown to reduce the duration of symptoms of influenza-like illness by less than a day . There is no clear evidence showing that zanamivir reduces the risk of complications of influenza, particularly pneumonia, or the risk of hospital admission or death .

Dosage Effects in Animal Models

In animal models, oral oseltamivir is active against influenza A (H5N1) . There is no clear evidence showing that oseltamivir may be effective in human H5N1 disease .

Metabolic Pathways

Zanamivir is not metabolized and is excreted unchanged in the urine . Renal elimination of zanamivir accounts for more than 99% of the administered dose .

Transport and Distribution

Zanamivir is transported and distributed within cells and tissues. After intravenous administration, its disposition is biphasic and it is predominantly renally eliminated . The plasma protein binding of zanamivir is less than 10% and the volume of distribution in adults is approximately 16 L, which approximates the volume of extracellular water .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, introduction of the guanidino group, and the final deprotection steps. The reaction conditions typically involve the use of protecting groups, selective deprotection, and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of zanamivir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to achieve the desired quality of the final product .

化学反応の分析

Types of Reactions: Zanamivir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

特性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The proposed mechanism of action of zanamivir is via inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others., Zanamivir is a potent selective competitive inhibitor of the influenza virus neuraminidase, an enzyme essential for viral replication. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates to enable the release of virus from infected cells, prevent the formation of viral aggragates after release from host cells, and possibly decrease viral inactivation by respiratory mucous., Zanamivir is a selective inhibitor of influenza A and B virus neuraminidase, possibly altering particle aggregation and release.
Record name Zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS RN

139110-80-8
Record name Zanamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139110-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZANAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir
Reactant of Route 2
Zanamivir
Reactant of Route 3
Zanamivir
Reactant of Route 4
Zanamivir
Reactant of Route 5
Zanamivir
Reactant of Route 6
Zanamivir

Q & A

Q1: How does zanamivir interact with its target, neuraminidase, and what are the downstream effects of this interaction?

A1: Zanamivir is a potent and selective inhibitor of influenza A and B virus neuraminidase [, , , , ]. Neuraminidase is a viral surface glycoprotein crucial for the release of newly formed virus particles from infected cells, a process essential for viral replication and spread [, , ]. By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid linkages, effectively halting the release of progeny virions and inhibiting viral replication [, , ].

Q2: What is the molecular formula and weight of zanamivir?

A2: Unfortunately, the molecular formula and weight of zanamivir are not explicitly stated in the provided research papers.

Q3: Is there any spectroscopic data available for zanamivir in the provided research papers?

A3: No, the research papers provided do not include spectroscopic data for zanamivir.

Q4: How do formulation and operating variables impact the performance of zanamivir dry powder for inhalation?

A4: Research indicates that formulation composition significantly affects zanamivir dry powder inhalation characteristics []. The addition of mannitol and leucine as carriers in specific ratios has been shown to improve the fine particle fraction (FPF) and aerodynamic properties of the powder, contributing to efficient drug delivery to the lungs [, ].

Q5: Does zanamivir have any catalytic properties?

A5: Zanamivir acts as an inhibitor, not a catalyst. It binds to neuraminidase and prevents its catalytic activity, rather than enhancing or promoting any chemical reaction.

Q6: Has computational chemistry been employed in zanamivir research?

A6: While the provided research papers do not explicitly detail computational studies, they highlight the potential for future research. For example, the discovery of the zanamivir-resistant mutation Val116Asp in H10N8 influenza underscores the need for further drug development, an area where computational chemistry could be instrumental [].

Q7: What is known about the structure-activity relationship (SAR) of zanamivir?

A7: Although the provided research does not delve deeply into specific SAR details, it does indicate that modifications to the zanamivir structure can alter its activity. For instance, the binding differences between zanamivir and oseltamivir, another neuraminidase inhibitor, highlight how subtle structural variations can impact drug interaction with the neuraminidase active site and potentially influence resistance profiles [].

Q8: How does zanamivir stability vary under different conditions, and what strategies have been explored to improve its stability and bioavailability?

A8: Research demonstrates the impact of formulation on zanamivir stability []. Spray-dried zanamivir formulations containing mannitol as a carrier exhibited improved resistance to moisture absorption compared to commercially available Relenza, indicating enhanced stability under humid conditions []. The use of liposomal formulations has also been investigated to enhance the intestinal absorption and potentially improve the oral bioavailability of zanamivir [].

Q9: Is there information available about SHE regulations concerning zanamivir in the provided research papers?

A9: The research papers provided do not discuss SHE regulations specifically.

Q10: What is known about the pharmacokinetics of zanamivir, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A10: Studies indicate that zanamivir exhibits limited systemic absorption following inhalation, suggesting it primarily acts locally in the respiratory tract []. Research on intravenous zanamivir demonstrates its clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments to maintain therapeutic levels [].

Q11: What are the key findings from in vitro and in vivo studies on the efficacy of zanamivir against influenza?

A12: Zanamivir demonstrates potent antiviral activity against both influenza A and B viruses in in vitro assays [, , , ]. Animal studies, particularly in ferret models, have shown that zanamivir effectively reduces viral replication and alleviates influenza symptoms [, , , ].

Q12: What clinical evidence supports the use of zanamivir for influenza treatment?

A13: Several randomized, double-blind, placebo-controlled trials have demonstrated the clinical efficacy of zanamivir in treating influenza [, , , , ]. In these studies, zanamivir consistently reduced the duration of influenza symptoms by 1-2.5 days compared to placebo when administered within 48 hours of symptom onset [, , , ].

Q13: Has resistance to zanamivir been observed, and if so, what are the mechanisms involved?

A14: While zanamivir resistance is less common than oseltamivir resistance, it has been observed. A specific neuraminidase mutation, Gln136Lys (Q136K), has been identified in zanamivir-resistant influenza A (H1N1) viruses isolated in Australasia and Southeast Asia []. This mutation caused a substantial reduction in zanamivir susceptibility without affecting oseltamivir susceptibility, highlighting the potential for selective drug pressure to drive resistance development [].

Q14: Can you explain the potential for cross-resistance between oseltamivir and zanamivir?

A15: While both oseltamivir and zanamivir target neuraminidase, they exhibit different binding modes, potentially leading to distinct resistance profiles []. The emergence of the NA-Arg292Lys mutation in H10N8 influenza, which confers resistance to oseltamivir but not zanamivir, exemplifies this difference [].

Q15: Is there information about the toxicology and safety of zanamivir in the provided research papers?

A15: Information regarding toxicology and safety is not provided in these research papers.

Q16: What is the role of biomarkers in zanamivir research?

A16: The research provided does not delve into the use of biomarkers in zanamivir treatment.

Q17: What analytical methods have been employed to study zanamivir?

A17: Several analytical techniques are crucial in zanamivir research. These include:

  • Neuraminidase inhibition assays: Used to determine the susceptibility of influenza virus isolates to zanamivir [, , , ].
  • Quantitative real-time polymerase chain reaction (PCR): This technique allows researchers to quantify the viral load in clinical samples, aiding in assessing the efficacy of zanamivir treatment [, , ].
  • High-performance liquid chromatography (HPLC): This method is valuable for quantifying zanamivir concentrations in biological samples, contributing to pharmacokinetic studies and formulation development [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。